(1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2hcl
CAS No.:
Cat. No.: VC17476771
Molecular Formula: C11H20Cl2N2O3
Molecular Weight: 299.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20Cl2N2O3 |
|---|---|
| Molecular Weight | 299.19 g/mol |
| IUPAC Name | (1R)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C11H18N2O3.2ClH/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3;;/h4-5,8H,6,12-13H2,1-3H3;2*1H/t8-;;/m0../s1 |
| Standard InChI Key | ZXDFDUYTGXJQFW-JZGIKJSDSA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)[C@H](CN)N.Cl.Cl |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(CN)N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, (1R)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine dihydrochloride, reflects its stereochemistry (-configuration at C1), substituents (3,4,5-trimethoxyphenyl), and protonation state (dihydrochloride salt). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 299.19 g/mol | |
| CAS Registry Number | Not publicly disclosed | |
| SMILES Notation | COC1=CC(=CC(=C1OC)OC)C@HN.Cl.Cl | |
| PubChem CID | 145708237 |
The stereochemistry is critical for interactions in chiral environments, such as enzyme active sites or asymmetric catalysis . The trimethoxyphenyl group contributes to electron-rich aromatic systems, influencing reactivity in electrophilic substitutions .
Spectroscopic and Computational Data
The compound’s Standard InChIKey (ZXDFDUYTGXJQFW-JZGIKJSDSA-N) enables precise database referencing. Computational models predict its 3D conformation, highlighting the equatorial orientation of the methoxy groups and the staggered geometry of the ethanediamine backbone . Nuclear magnetic resonance (NMR) simulations suggest distinct signals for the methoxy protons (δ ~3.8 ppm) and amine protons (δ ~1.5–2.5 ppm) .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of (1R)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine dihydrochloride involves asymmetric catalysis to achieve the -configuration. Key methods include:
Rhodium-Catalyzed Hydroamination
Transition-metal catalysts, such as Rhodium(I) complexes with chiral ligands (e.g., Josiphos), enable enantioselective hydroamination of allenes with anilines . For example:
This method leverages the electron-donating methoxy groups to enhance nucleophilicity, facilitating oxidative addition and reductive elimination steps .
Reductive Amination of Ketone Precursors
3,4,5-Trimethoxyacetophenone (CAS 1136-86-3) serves as a precursor, undergoing reductive amination with ethylenediamine derivatives . Catalytic hydrogenation or borohydride reduction yields the primary amine, followed by hydrochloride salt formation .
Reactivity and Functionalization
The primary amines participate in:
-
Nucleophilic substitutions: Reacting with alkyl halides or carbonyl compounds to form secondary amines.
-
Schiff base formation: Condensation with aldehydes/ketones for coordination chemistry applications .
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Metal complexation: Acting as ligands for transition metals (e.g., Rh, Ir) in catalytic cycles .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt enhances water solubility (>50 mg/mL predicted), while the free base is soluble in organic solvents (e.g., DMSO, ethanol). The compound is stable under inert atmospheres but may degrade via hydrolysis of the methoxy groups under strongly acidic or basic conditions .
Thermodynamic Data
Differential scanning calorimetry (DSC) predicts a melting point of 210–215°C (decomposition). The crystal structure, stabilized by hydrogen bonding between amine protons and chloride ions, remains uncharacterized but is inferred from analogous diamines .
Applications in Catalysis and Materials Science
Asymmetric Catalysis
The compound serves as a chiral ligand in Rh-catalyzed hydroaminations, achieving enantioselectivities >90% ee for allylic amines . Its rigid structure and electron-rich aromatic system stabilize metal centers during catalytic cycles .
Polymer Functionalization
Incorporating the diamine into epoxy resins improves thermal stability (T increased by 20°C) and adhesive strength.
Future Directions and Challenges
Optimization of Synthetic Routes
Developing earth-abundant metal catalysts (e.g., Fe, Cu) could reduce reliance on Rh/Ir systems . Flow chemistry approaches may enhance scalability .
Target Identification
High-throughput screening is needed to map biological targets, particularly in oncology and neuroscience.
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